molecular formula C7H12N2 B13567238 5-(2-methylpropyl)-1H-imidazole CAS No. 61893-08-1

5-(2-methylpropyl)-1H-imidazole

Cat. No.: B13567238
CAS No.: 61893-08-1
M. Wt: 124.18 g/mol
InChI Key: YNKYMFZRRGASLV-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Medicinal Chemistry and Materials Science

The imidazole nucleus is a fundamental component of numerous biologically active molecules and approved drugs. biomedpharmajournal.orgnih.gov Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its capacity to act as both a hydrogen bond donor and acceptor. nih.gov This versatility allows imidazole-containing compounds to bind effectively to a wide range of biological targets, including enzymes and receptors. tandfonline.comnih.gov

In medicinal chemistry, the imidazole scaffold is a key constituent in drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.comscialert.net For instance, the imidazole ring is found in the essential amino acid histidine and the neurotransmitter histamine, highlighting its intrinsic biological relevance. mdpi.com The structural features of the imidazole ring contribute to favorable pharmacokinetic properties in drug candidates. biomedpharmajournal.org

The applications of imidazoles extend into materials science, where they are utilized in the development of polymers and ionic liquids. researchgate.net Imidazole and its derivatives can be incorporated into polymer chains to create materials with specific functionalities. researchgate.net Imidazolium (B1220033) salts, a class of ionic liquids, exhibit high thermal stability and are employed in various applications, including as solvents for chemical reactions and in the formation of nanocomposites. researchgate.net

Overview of Alkyl-Substituted Imidazole Derivatives in Academic Literature

Alkyl-substituted imidazoles represent a significant subclass of imidazole derivatives that have been extensively studied. The introduction of alkyl groups onto the imidazole ring can significantly influence the compound's physical and chemical properties, such as its solubility, lipophilicity, and reactivity. ontosight.ai These modifications, in turn, can modulate the biological activity of the molecule.

Research has explored the synthesis and biological evaluation of a variety of alkyl-substituted imidazoles. For example, studies have investigated N-alkylated imidazole derivatives for their potential as antibacterial agents. nih.gov The position and nature of the alkyl substituent can have a profound impact on the compound's efficacy. For instance, different alkyl ether derivatives of imidazole have been synthesized and evaluated for their anticancer and antioxidant activities. nih.govacs.org

The synthesis of these derivatives often involves multi-step chemical reactions, allowing for the precise placement of alkyl groups on the imidazole core. nih.govacs.org The characterization of these compounds typically relies on spectroscopic techniques such as NMR and mass spectrometry to confirm their structure. nih.govacs.org

Research Trajectories for 5-(2-methylpropyl)-1H-imidazole and Analogous Structures

While specific research on 5-(2-methylpropyl)-1H-imidazole is not extensively documented in publicly available literature, its structural features suggest potential areas of investigation based on research into analogous compounds. The presence of the 2-methylpropyl (isobutyl) group at the 5-position of the imidazole ring is a key characteristic.

Research into compounds like 2-(2-methylpropyl)-1H-imidazole and 2,5-bis(2-methylpropyl)-1H-imidazole provides insights into potential applications. ontosight.ai These related compounds are noted for their use as building blocks in the synthesis of more complex molecules and for their potential biological activities, including antimicrobial and antifungal properties. ontosight.ai For instance, 2-(2-methylpropyl)-1H-imidazole is recognized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Future research on 5-(2-methylpropyl)-1H-imidazole would likely involve its synthesis, characterization, and subsequent screening for various biological activities. Given the broad therapeutic potential of the imidazole scaffold, investigations could focus on its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent. Furthermore, its properties as a ligand in coordination chemistry or as a component in novel materials could also be explored. The synthesis of a related compound, 2-phenyl-4-(1-hydroxy-2-methylpropyl)-5-methyl-1H-imidazole, has been documented, indicating the feasibility of incorporating a 2-methylpropyl group into the imidazole ring structure. prepchem.com

Below is a table summarizing the key properties of 5-(2-methylpropyl)-1H-imidazole and a related compound.

Property5-(2-methylpropyl)-1H-imidazole2-(2-methylpropyl)-1H-imidazole
Molecular Formula C7H12N2C7H12N2
Molecular Weight 124.18 g/mol 124.18358 g/mol guidechem.com
IUPAC Name 5-(2-methylpropyl)-1H-imidazole2-(2-methylpropyl)-1H-imidazole guidechem.com
Synonyms 5-Isobutyl-1H-imidazole2-Isobutyl-1H-imidazole guidechem.com
CAS Number Not available61491-92-7 guidechem.com

Properties

CAS No.

61893-08-1

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

5-(2-methylpropyl)-1H-imidazole

InChI

InChI=1S/C7H12N2/c1-6(2)3-7-4-8-5-9-7/h4-6H,3H2,1-2H3,(H,8,9)

InChI Key

YNKYMFZRRGASLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=CN1

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 5 2 Methylpropyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic attack. chemijournal.com The presence of the 2-methylpropyl (isobutyl) group at the C5 position, being an electron-donating alkyl group, is expected to further activate the ring towards electrophilic substitution. In general, electrophilic substitution on the imidazole ring occurs at the C4(5) and C2 positions. Given that the C5 position is already occupied, the most likely sites for electrophilic attack on 5-(2-methylpropyl)-1H-imidazole are the C4 and C2 carbons.

Common electrophilic aromatic substitution reactions applicable to imidazoles include nitration, halogenation, and sulfonation. For instance, nitration is a key reaction for producing nitroimidazole derivatives, which are an important class of antimicrobial agents. jocpr.com The conditions for these reactions typically involve strong acids and the corresponding electrophilic reagent. Studies on related 5-substituted imidazoles, such as 5-(2-furyl)-1-methyl-1H-imidazole, have shown that electrophilic attack can occur on the imidazole ring, although the specific outcome depends heavily on the reaction conditions and the nature of the substituents. beilstein-journals.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Potential Product(s)
Nitration HNO₃ / H₂SO₄ 4-Nitro-5-(2-methylpropyl)-1H-imidazole and/or 2-Nitro-5-(2-methylpropyl)-1H-imidazole
Bromination Br₂ / Solvent 4-Bromo-5-(2-methylpropyl)-1H-imidazole and/or 2-Bromo-5-(2-methylpropyl)-1H-imidazole
Sulfonation Fuming H₂SO₄ 5-(2-methylpropyl)-1H-imidazole-4-sulfonic acid and/or 5-(2-methylpropyl)-1H-imidazole-2-sulfonic acid
Chlorination (COCl)₂ 2-Chloro-5-(2-methylpropyl)-1H-imidazole

Nucleophilic Reactivity of the Imidazole Nitrogen Atoms

The two nitrogen atoms in the imidazole ring exhibit distinct reactivity. The N1 nitrogen, often referred to as the "pyrrole-type" nitrogen, bears a hydrogen atom and can act as an acid. Upon deprotonation with a base, it becomes a potent nucleophile. The N3 nitrogen, or "pyridine-type" nitrogen, has a lone pair of electrons and is inherently basic and nucleophilic. nih.gov This dual reactivity allows for selective functionalization at either nitrogen atom.

Alkylation and acylation are common transformations involving the imidazole nitrogens. The N1 nitrogen can be readily alkylated or acylated after deprotonation. The N3 nitrogen can directly attack electrophiles, leading to the formation of a positively charged imidazolium (B1220033) salt. The choice of reagents and reaction conditions dictates which nitrogen atom reacts. For example, direct reaction with an alkyl halide might lead to N3 alkylation, while treatment with a base followed by an alkyl halide will result in N1 alkylation. This differential reactivity is crucial for building more complex molecules from the imidazole scaffold. mdpi.com

Table 2: Nucleophilic Reactions of Imidazole Nitrogens

Nitrogen Atom Reaction Type Reagents Product Type

Transformations Involving the 2-methylpropyl Side Chain

The 2-methylpropyl (isobutyl) side chain also presents opportunities for chemical modification, although these reactions are generally less facile than those on the heterocyclic ring. Standard alkane chemistry can be applied, but may require harsh conditions that could affect the imidazole ring.

One potential transformation is free-radical halogenation, which would preferentially occur at the tertiary carbon-hydrogen bond of the isobutyl group due to the relative stability of the resulting tertiary radical. This would yield 5-(2-chloro-2-methylpropyl)-1H-imidazole, a versatile intermediate for further nucleophilic substitution reactions.

Another possible transformation is oxidation. While alkyl groups on aromatic rings can be oxidized to carboxylic acids, this often requires strong oxidizing agents like potassium permanganate (B83412) or chromic acid. researchgate.net Such conditions could also lead to the degradation of the imidazole ring. However, milder, or more selective, catalytic oxidation methods, potentially utilizing transition metal catalysts, could achieve oxidation of the side chain to an alcohol or ketone. beilstein-journals.org For instance, enzymatic oxidation has been shown to convert substituted toluenes to their corresponding benzyl (B1604629) alcohols and carboxylic acids. researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). nih.gov For 5-(2-methylpropyl)-1H-imidazole, several derivatization strategies can be envisioned to probe how structural changes affect biological activity. nih.gov

Key strategies include:

N1-Substitution: Introducing various alkyl or aryl groups at the N1 position can explore the impact of steric bulk and electronic properties in this region. chemijournal.com

C2-Substitution: The C2 position is a common site for modification. Introducing different functional groups (e.g., amines, halogens, small alkyl groups) can significantly alter the molecule's interaction with biological targets.

C4-Substitution: Similar to C2, functionalization at the C4 position can provide key insights into the spatial and electronic requirements for activity.

Side-Chain Modification: Altering the isobutyl group itself—for example, by changing its length, introducing unsaturation, or adding functional groups like hydroxyls or amides—can modulate properties like lipophilicity and hydrogen bonding capacity. jocpr.com Studies have shown that for some imidazole series, increasing the alkyl chain length can enhance activity. mdpi.com

Table 3: Derivatization Strategies for SAR Studies

Modification Site Example Modification Rationale for SAR
N1-H Alkylation with benzyl bromide Explore steric and hydrophobic interactions.
C2-H Introduction of a phenyl group Investigate π-stacking and aromatic interactions.
C4-H Introduction of a nitro group Probe the effect of a strong electron-withdrawing group.
Side Chain (C2') Hydroxylation Introduce hydrogen bonding capability.
Side Chain Chain homologation (e.g., isopentyl) Modulate lipophilicity and size.

Metal Coordination Chemistry of 5-(2-methylpropyl)-1H-imidazole

Imidazole and its derivatives are excellent ligands in coordination chemistry, primarily binding to metal ions through the lone pair of the sp²-hybridized N3 nitrogen atom. nih.gov This interaction is fundamental to the role of the histidine-imidazole unit in metalloenzymes. 5-(2-methylpropyl)-1H-imidazole is expected to act as a monodentate ligand, forming coordination complexes with a wide range of transition metals.

Table 4: Potential Metal Complexes and Geometries

Metal Ion Potential Complex Formula Likely Geometry
Co(II) [Co(5-isobutyl-ImH)₄Cl₂] Octahedral
Ni(II) [Ni(5-isobutyl-ImH)₄]²⁺ Tetrahedral/Square Planar
Cu(II) [Cu(5-isobutyl-ImH)₄(H₂O)₂]²⁺ Distorted Octahedral
Zn(II) [Zn(5-isobutyl-ImH)₂Cl₂] Tetrahedral

(ImH = 1H-imidazole)

Advanced Structural Characterization and Elucidation of 5 2 Methylpropyl 1h Imidazole Derivatives

Crystallographic Investigations for Solid-State Structural Determination

Crystallographic techniques are indispensable for the unambiguous determination of molecular structures in the solid state. They provide precise coordinates of atoms in a crystal lattice, offering definitive insights into bond lengths, bond angles, and the three-dimensional arrangement of molecules.

Single-Crystal X-ray Diffraction Analysis

Table 1: Representative Crystallographic Data for Imidazole (B134444) Derivatives Note: Data for analogous compounds are presented to illustrate typical findings, as specific data for 5-(2-methylpropyl)-1H-imidazole was not available in the cited sources.

Parameter2-methylimidazole researchgate.netIndolyl-triazolo-thiadiazole mdpi.com2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine iosrjournals.org
FormulaC₄H₆N₂C₁₈H₁₄N₄SC₂₈H₂₅N₃O
Crystal SystemOrthorhombicMonoclinicOrthorhombic
Space GroupP212121P21/cPca21
Unit Cell Volume (ų)474.471481.442152.0

Hydrogen Bonding Networks and Supramolecular Assembly

The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom), making it an excellent building block for supramolecular assemblies. rsc.org Single-crystal X-ray diffraction is crucial for elucidating these non-covalent interactions, which dictate how molecules arrange themselves in the crystal.

In the solid state, imidazole derivatives frequently form extensive hydrogen-bonding networks. nih.gov The most common motif is a chain or catemer formed by N-H···N hydrogen bonds, where the N-H of one molecule interacts with the sp²-hybridized nitrogen of a neighboring molecule. researchgate.net This results in infinite chains propagating through the crystal. nih.gov For example, in imidazole-phenol Schiff base compounds, complementary hydrogen bonding between the imidazole nitrogen and a phenol's hydroxyl group leads to stable, 16-membered hydrogen-bonded rings, forming dimeric supramolecular structures. nih.gov The strength and geometry of these hydrogen bonds are critical, with typical N···N or N···O distances falling in the range of 2.6 to 3.0 Å. nih.gov These interactions, along with weaker C-H···π interactions, guide the formation of complex three-dimensional architectures. nih.gov

Table 2: Typical Hydrogen Bond Parameters in Imidazole-Containing Crystal Structures Source: Based on data from related structures. nih.govnih.gov

Interaction TypeDonor-AcceptorTypical Distance (D···A) (Å)Typical Angle (D-H···A) (°)
Intermolecular H-bondN-H···N2.80 - 3.10160 - 180
Intermolecular H-bondN-H···O2.65 - 2.90150 - 175
Intermolecular H-bondO-H···N2.60 - 2.80165 - 180

Spectroscopic Methodology for Structural Confirmation

Spectroscopic techniques are vital for confirming molecular structures, particularly for providing information about the molecule in solution and for verifying the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 5-(2-methylpropyl)-1H-imidazole, ¹H and ¹³C NMR spectra provide a wealth of information. The ¹H NMR spectrum would show characteristic signals for the protons on the imidazole ring and the isobutyl substituent. ipb.pt The aromatic protons of the imidazole ring typically appear in the δ 7-8 ppm region. ipb.ptrsc.org The protons of the isobutyl group—the CH₂, CH, and CH₃ groups—would have distinct chemical shifts and coupling patterns that confirm their connectivity.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive connections. ipb.pt A COSY spectrum would show correlations between adjacent protons within the isobutyl group, while an HMBC spectrum would reveal long-range (2- and 3-bond) couplings between protons and carbons, for instance, linking the methylene (B1212753) protons of the isobutyl group to the C5 carbon of the imidazole ring. ipb.pt

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-(2-methylpropyl)-1H-imidazole Note: These are estimated values based on typical shifts for imidazole and alkyl moieties. ipb.ptrsc.org

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H2 (imidazole)~7.6-
H4 (imidazole)~6.9-
C2 (imidazole)-~135
C4 (imidazole)-~117
C5 (imidazole)-~130
-CH₂- (isobutyl)~2.5 (d)~32
-CH- (isobutyl)~1.9 (m)~28
-CH₃ (isobutyl)~0.9 (d)~22

Infrared (IR) and Raman Spectroscopic Probes for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. spectroscopyonline.com For 5-(2-methylpropyl)-1H-imidazole, these spectra would provide clear evidence for the key structural components.

The IR spectrum would be expected to show a broad absorption band in the 3100-2800 cm⁻¹ region, corresponding to the N-H stretching vibration of the imidazole ring. researchgate.net The C-H stretching vibrations of the isobutyl group would appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain several characteristic bands, including C=N and C=C stretching vibrations of the imidazole ring between 1450 and 1600 cm⁻¹. nih.gov Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals; for instance, the imidazole ring breathing mode would be a prominent feature. mdpi.com The C-H bending and stretching modes of the alkyl chain are also readily observed. researchgate.net

Table 4: Key Vibrational Frequencies for 5-(2-methylpropyl)-1H-imidazole Source: Based on data for related imidazole and alkyl-substituted compounds. nih.govmdpi.com

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)
N-H stretchIR3100 - 2800 (broad)
C-H stretch (alkyl)IR, Raman2960 - 2850
C=N / C=C ring stretchIR, Raman1600 - 1450
Imidazole ring breathingRaman~1250
C-H bend (alkyl)IR1470 - 1365

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk When 5-(2-methylpropyl)-1H-imidazole is analyzed, it is first ionized to form a molecular ion (M⁺•), the mass of which confirms the molecular formula. chemguide.co.uk

This molecular ion is energetically unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides a roadmap of the molecule's structure. chemguide.co.uk For 5-(2-methylpropyl)-1H-imidazole (C₇H₁₂N₂), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 124. A common fragmentation pathway for alkyl-substituted heterocycles is the cleavage of the bond beta to the ring, known as benzylic cleavage. This would lead to the loss of a propyl radical (•C₃H₇) to form a stable ion at m/z 81, or the loss of a methyl radical (•CH₃) from the isobutyl group to give a fragment at m/z 109. Another significant fragmentation would be the loss of the entire isobutyl radical (•C₄H₉), resulting in a fragment ion at m/z 67, corresponding to the protonated imidazole ring. mdpi.com

Table 5: Predicted Mass Spectrometry Fragments for 5-(2-methylpropyl)-1H-imidazole Source: Based on established fragmentation principles. chemguide.co.ukmdpi.com

m/zProposed Fragment IdentityProposed Loss from Parent Ion
124[M]⁺• (Molecular Ion)-
109[M - CH₃]⁺•CH₃
81[M - C₃H₇]⁺•C₃H₇
67[M - C₄H₉]⁺•C₄H₉

Computational and Theoretical Chemistry Studies of 5 2 Methylpropyl 1h Imidazole

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. For 5-(2-methylpropyl)-1H-imidazole, these methods can elucidate its electronic characteristics, reactivity, and the regions most susceptible to chemical attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital that most readily accepts electrons, indicating electrophilic character.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap indicates that the molecule is more polarizable and reactive. bldpharm.com

For 5-(2-methylpropyl)-1H-imidazole, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, particularly the nitrogen atoms. The LUMO would likely be distributed across the ring system as well. A Density Functional Theory (DFT) calculation, for instance using the B3LYP functional, would yield the specific energy values for these orbitals. From these energies, key reactivity descriptors can be calculated.

Table 1: Illustrative Global Reactivity Descriptors for 5-(2-methylpropyl)-1H-imidazole (Note: The following values are hypothetical and serve to illustrate the data that would be obtained from a DFT calculation, as specific literature values are unavailable.)

ParameterFormulaIllustrative ValueSignificance
HOMO Energy (EHOMO)--6.5 eVEnergy of the outermost electron; relates to electron-donating ability.
LUMO Energy (ELUMO)-1.5 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO8.0 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov
Ionization Potential (I)-EHOMO6.5 eVEnergy required to remove an electron.
Electron Affinity (A)-ELUMO-1.5 eVEnergy released when an electron is added.
Absolute Electronegativity (χ)(I+A)/22.5 eVTendency to attract electrons.
Absolute Hardness (η)(I-A)/24.0 eVResistance to change in electron distribution.
Global Softness (S)1/(2η)0.125 eV-1Reciprocal of hardness, indicates high reactivity.
Electrophilicity Index (ω)χ2/(2η)0.78 eVMeasures the stabilization in energy when the system acquires additional electronic charge.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron isodensity surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For 5-(2-methylpropyl)-1H-imidazole, the MEP surface would show the most negative potential localized around the two nitrogen atoms of the imidazole ring due to their lone pairs of electrons. chemrxiv.org This makes them the primary sites for protonation and hydrogen bonding. The hydrogen atom attached to the nitrogen (N-H) would exhibit a region of positive potential, highlighting its acidic character. The isobutyl group, being a non-polar alkyl chain, would show a relatively neutral potential (green). Such maps are crucial for predicting intermolecular interactions. plos.org

Molecular Modeling and Dynamics Simulations

While quantum chemical analyses focus on a static molecule, molecular modeling and dynamics simulations explore its behavior over time, including its flexibility and interactions with its environment.

Conformational Space Exploration and Energy Landscape

The isobutyl group attached to the imidazole ring is flexible and can rotate around the carbon-carbon single bonds. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. nih.govchemrxiv.org By systematically rotating the dihedral angles of the isobutyl chain and calculating the potential energy at each step, a conformational energy landscape can be generated. nih.govresearchgate.net

This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. elifesciences.orgnih.gov The globally most stable conformation corresponds to the one with the lowest potential energy. This information is fundamental for understanding how the molecule might fit into a receptor's active site or pack in a crystal lattice.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of a molecule can be significantly influenced by its solvent environment. nih.govresearchgate.net Molecular dynamics simulations can model the behavior of 5-(2-methylpropyl)-1H-imidazole in different solvents (e.g., water, ethanol (B145695), or a non-polar solvent like hexane). These simulations track the interactions between the solute and solvent molecules over time.

For instance, in a polar protic solvent like water, the solvent molecules would form hydrogen bonds with the nitrogen atoms of the imidazole ring. This solvation can stabilize certain conformers over others. The simulations would provide data on how solvent modulates the conformational energy landscape and the dynamic equilibrium between different conformers. Studies on similar N-functionalized imidazoles have shown that properties like density and viscosity are heavily influenced by the structure of the alkyl group and interactions with the solvent. mdpi.comresearchgate.net

In Silico Prediction of Molecular Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for screening potential inhibitors. chemrxiv.org

For 5-(2-methylpropyl)-1H-imidazole, docking studies could be performed against various biological targets where imidazole scaffolds are known to be active. The imidazole ring is a key component in many biologically active compounds and can act as a hydrogen bond donor (the N-H group) and acceptor (the other nitrogen atom). researchgate.net The isobutyl group provides a hydrophobic region that can engage in van der Waals interactions within a protein's binding pocket.

A typical docking simulation would yield a "docking score," an estimate of the binding affinity, and a predicted binding pose. Analysis of the pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions between the imidazole ring and aromatic amino acid residues.

Table 2: Illustrative Docking Interaction Analysis for 5-(2-methylpropyl)-1H-imidazole (Note: This table is a hypothetical example of results from a docking study, as no specific studies for this compound were found.)

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-7.5ASP 150Hydrogen Bond (with imidazole N-H)
LEU 85Hydrophobic (with isobutyl group)
PHE 87π-π Stacking (with imidazole ring)
Hypothetical P450 Enzyme-6.8HIS 320Hydrogen Bond (with imidazole N)
ILE 210Hydrophobic (with isobutyl group)
VAL 214Hydrophobic (with isobutyl group)

These in silico predictions provide a rational basis for identifying potential biological targets and guiding the synthesis of more potent and selective derivatives.

Molecular Docking Simulations with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is routinely used in modern drug design to understand drug-receptor interactions. researchgate.netresearchgate.net For imidazole derivatives, docking studies can elucidate how the molecule fits into the active site of a target protein and identify the key interactions that stabilize the complex.

In studies of various imidazole-containing compounds, molecular docking has been instrumental in identifying potential protein targets and explaining observed biological activity. For instance, docking simulations have been performed on imidazole derivatives with targets such as the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) for antimicrobial properties, HIV-1 protease for anti-HIV activity, and various kinases for anticancer effects. researchgate.netresearchgate.netresearchgate.net These studies often reveal that the imidazole moiety is involved in critical hydrogen bonds and hydrophobic interactions within the protein's active site. jchr.orgresearchgate.net

For 5-(2-methylpropyl)-1H-imidazole, docking simulations would involve placing the molecule into the binding site of a selected protein target. The isobutyl group at the 5-position would likely engage in hydrophobic interactions, while the imidazole ring's nitrogen atoms could act as hydrogen bond donors or acceptors. nih.gov The results of such a simulation would provide a binding energy score, which indicates the affinity of the compound for the target, and a detailed view of the binding pose. For example, docking of imidazole derivatives against protein kinase CK2 has helped in the design of potent inhibitors. nih.gov Similarly, studies targeting the gingipain R protein from Porphyromonas gingivalis have shown that imidazole quinoline (B57606) derivatives can have better binding affinity than some clinically used drugs. nih.gov

A hypothetical summary of docking results for an imidazole derivative against a protein kinase target is presented in the table below, illustrating the type of data generated from such a study.

ParameterValueInteracting ResiduesInteraction Type
Binding Energy -8.7 kcal/molLYS-88, GLU-101Hydrogen Bond
(kcal/mol) VAL-65, ILE-145Hydrophobic
Inhibition 5.2 µM
Constant (Ki)

Ligand-Protein Binding Affinity Prediction

Predicting the binding affinity between a ligand and a protein is a cornerstone of computer-aided drug design, particularly during the lead optimization phase. nih.gov While molecular docking provides an initial estimate, more accurate predictions can be obtained using methods like molecular dynamics (MD) simulations followed by free energy calculations. nih.gov These methods account for the flexibility of both the protein and the ligand, as well as the presence of solvent molecules, offering a more detailed and accurate picture of the binding event. nih.gov

The binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger interaction. For imidazole and its derivatives, studies have used techniques like isothermal titration calorimetry (ITC) to experimentally measure binding affinities, which can then be used to validate computational predictions. nih.gov For example, research on the binding of thiourea-containing compounds with an imidazole moiety to cytochrome P450 2C9 has shown the complexity of predicting affinity due to the large active site and multiple possible binding modes. nih.gov

Computational approaches can also handle complexities such as different tautomeric and ionization states of the ligand and protein, which can significantly affect binding affinity. acs.org For 5-(2-methylpropyl)-1H-imidazole, predicting its binding affinity would involve simulating its interaction with a target protein over time to calculate the free energy of binding. This value is crucial for ranking it against other potential drug candidates. Machine learning models are also being developed to predict binding affinities directly from the ligand's chemical structure and the protein's amino acid sequence, offering a faster alternative to simulation-based methods. arxiv.orgyoutube.com

The following table shows example binding affinity data for a series of imidazole derivatives against a hypothetical protein target, illustrating how modifications to the core structure can impact binding.

CompoundModificationBinding Affinity (Kd, µM)
Imidazole None150
1-methylimidazole Methyl at N195
5-ethyl-1H-imidazole Ethyl at C578
5-propyl-1H-imidazole Propyl at C562
5-(2-methylpropyl)- Isobutyl at C555
1H-imidazole

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. frontiersin.orgnih.gov

Derivation of Physicochemical Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. plos.orgplos.org For a compound like 5-(2-methylpropyl)-1H-imidazole, these descriptors can be categorized into several groups:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, and number of rings. ucsb.edu

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and molecular connectivity indices. frontiersin.orgscientific.net

Electronic Descriptors: These relate to the electron distribution in the molecule and include properties like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. nih.govucsb.edu

Steric/Geometrical Descriptors: These describe the size and shape of the molecule, such as molar volume and surface area. frontiersin.org

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor in this category, representing the molecule's lipophilicity, which influences its ability to cross cell membranes. nih.govnih.gov

In QSAR studies on imidazole derivatives, a wide range of descriptors are calculated to build robust models. nih.govnih.gov For example, a study on imidazole derivatives as corrosion inhibitors utilized structural, thermodynamic, and topological descriptors. scientific.net Another study on antibacterial imidazoles found that HOMO energy, hydration energy, and the number of primary carbon atoms were key descriptors. nih.gov The specific values of these descriptors for 5-(2-methylpropyl)-1H-imidazole would be calculated using specialized software to serve as input for building a predictive QSAR model.

The table below lists some common physicochemical descriptors that would be relevant for a QSAR study of 5-(2-methylpropyl)-1H-imidazole.

Descriptor TypeDescriptor NameSignificance in Drug Action
Constitutional Molecular Weight (MW)Influences absorption and distribution
Hydrophobic LogP (Octanol/Water)Relates to membrane permeability and solubility
Electronic HOMO EnergyIndicates susceptibility to electrophilic attack
LUMO EnergyIndicates susceptibility to nucleophilic attack
Dipole MomentInfluences polar interactions with targets
Steric Molar Refractivity (MR)Relates to molecular volume and polarizability

Predictive Models for Biological Activity

Once a set of descriptors has been calculated for a series of related compounds with known biological activities, a mathematical model can be developed to predict the activity of new compounds. acs.org Various statistical and machine learning methods are used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). nih.govresearchgate.net

For imidazole derivatives, QSAR models have been successfully developed for a range of biological activities, including anticancer, antiviral, and antibacterial effects. nih.govnih.govnih.gov For instance, a 3D-QSAR study on 2, 4, 5-trisubstituted imidazole derivatives as anticancer agents resulted in a robust model that could guide the design of new inhibitors. nih.govtandfonline.com Another study used ANNs to predict the antibacterial activity of a large series of imidazole derivatives, achieving high correlation between predicted and experimental values. nih.gov

A predictive model for the biological activity of 5-(2-methylpropyl)-1H-imidazole would be built as part of a larger study on a series of 5-alkyl-substituted imidazoles. The model would take the form of an equation that relates the biological activity (e.g., pIC50, the negative logarithm of the half-maximal inhibitory concentration) to the most influential molecular descriptors. The statistical quality of the model is assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²), which measure the model's ability to fit the data and predict the activity of new compounds, respectively. nih.govnih.gov

An example of a QSAR equation derived for a series of antibacterial imidazole derivatives is shown below, along with its statistical validation.

QSAR Model and Validation
Model Equation: pIC50 = 1.25 * LogP - 0.5 * (HOMO) + 0.8 * (MR) - 2.1
Statistical Parameters:
n (number of compounds)
R² (coefficient of determination)
Q² (cross-validated R²)
F-test (statistical significance)

This equation suggests that higher lipophilicity (LogP) and molar refractivity (MR) are beneficial for activity, while a higher HOMO energy is detrimental. Such a model could be used to predict the antibacterial activity of 5-(2-methylpropyl)-1H-imidazole and to suggest modifications to its structure to enhance its potency.

Biological Activity and Mechanistic Insights Non Clinical Contexts

In Vitro and Non-Human In Vivo Biological Activity Screening

Screening of imidazole (B134444) derivatives has revealed a wide spectrum of biological activities. The nature and position of substituents on the imidazole ring are critical in determining the specific type and potency of these activities. nih.gov

Antimicrobial Activity Studies (Antibacterial and Antifungal)

The imidazole scaffold is a cornerstone of many antimicrobial agents. researchgate.netresearchgate.net Numerous derivatives have demonstrated significant efficacy against a wide range of bacterial and fungal pathogens. nih.govresearchgate.net

Antibacterial Activity: Studies on various imidazole derivatives have confirmed their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.netfarmaciajournal.com For instance, certain 5-nitroimidazole derivatives have shown significant inhibitory activity against Staphylococcus epidermidis, Corynebacterium diphtheriae, and various Gram-negative strains like Escherichia coli and Salmonella typhi. researchgate.net Similarly, hybrids of imidazole with moieties like 1,3,4-oxadiazole (B1194373) have displayed significant antibacterial effects against E. coli and Bacillus subtilis. nih.gov The antibacterial action is often dependent on the specific substitutions on the imidazole ring. Some studies show that the introduction of a halogenated phenyl ring can enhance activity.

Antifungal Activity: Imidazole derivatives are perhaps most famous for their antifungal properties, forming a major class of drugs used to treat mycotic infections. oup.com Azole antifungals, including imidazoles like miconazole (B906) and triazoles like fluconazole, are widely used. nih.gov Their primary mechanism often involves the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. nih.govimedpub.com Research on novel imidazole derivatives continues to show promising results. For example, certain halogenated imidazole derivatives have demonstrated high activity against numerous clinical strains of Candida species, with a Minimum Inhibitory Concentration (MIC90) of 1 mg/L. oup.com Other studies have shown that some imidazole-based detergents exhibit potent antifungal potential against fluconazole-resistant Candida strains. kpi.ua

Table 1: Selected Examples of Antimicrobial Activity in Imidazole Derivatives

Compound TypeTarget OrganismObserved ActivityReference
5-Nitroimidazole derivativeStaphylococcus epidermidisSignificant activity researchgate.net
5-Nitroimidazole derivativeEscherichia coliGood inhibitory potential researchgate.net
Halogenated imidazole derivativeCandida spp. (33 clinical strains)MIC90 of 1 mg/L oup.com
Bromo-thienyl imidazole derivativeMycobacterium tuberculosisMIC in a range of 4–16 mg/L oup.com
(2-methyl-1H-imidazol-1-yl)methanol (SAM3)Candida spp.Mean MIC of 200 µg/mL nih.gov

The mechanisms behind the antimicrobial action of imidazole compounds are diverse and target fundamental cellular processes.

Inhibition of Ergosterol Synthesis: A primary and well-documented mechanism for antifungal imidazoles is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. nih.govkpi.ua This enzyme is crucial for the synthesis of ergosterol, the main sterol in the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to fungal cell death. nih.gov

Cell Membrane Disruption: Some imidazole derivatives exert their effect by directly disrupting the permeability of the cell membrane. This can lead to the leakage of essential intracellular components and an influx of external substances, ultimately causing cell lysis. nih.gov For example, the association of certain imidazole derivatives with surfactants like sodium dodecyl sulphate (SDS) has been shown to increase the release of cellular material from Candida cells. nih.gov

DNA Interaction: Certain metal complexes of benzimidazole (B57391) derivatives have been shown to bind to bacterial DNA. This interaction can interfere with critical cellular functions such as DNA replication and transcription, leading to bacterial death. mdpi.com Other studies suggest that some bisbenzimidazole derivatives act as DNA minor groove-binding ligands, preferentially interacting with AT-rich sequences, which can inhibit enzymes like topoisomerase I. nih.gov

Generation of Reactive Oxygen Species (ROS): Some 5-aminoimidazole derivatives have been found to exert their antifungal effect against Candida species by stimulating the production of intracellular ROS. nih.gov The resulting oxidative stress can damage cellular components and trigger cell death pathways.

Antiproliferative Activity against Non-Human Cell Lines

The imidazole scaffold is a key feature in many compounds developed for their anticancer properties. researchgate.netnih.gov A multitude of substituted imidazoles have demonstrated significant antiproliferative activity against various human cancer cell lines, indicating their potential to inhibit the growth of malignant cells. imedpub.comrsc.org For instance, a study on 2,4,5-triphenyl-1H-imidazole derivatives showed that certain substitutions could lead to potent inhibition of human non-small cell lung carcinoma (A549) cells. imedpub.com Another study highlighted a complex imidazole derivative, NSC 771432, which showed anticancer potential against a wide panel of cancer cell types. rsc.org

The human breast adenocarcinoma cell line, MCF-7, is frequently used to evaluate the cytotoxic potential of novel compounds. Numerous studies have reported the efficacy of various imidazole derivatives against this cell line.

For example, a novel series of arylethanolimidazole derivatives was tested for cytotoxicity, with one compound showing moderate effects on MCF-7 cells with an IC₅₀ value of 47.36 µM. mdpi.com In another study, 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives were identified as active anticancer agents against MCF-7 cells. nih.gov Hybrid molecules incorporating the imidazole ring have also shown promise; a hybrid of imidazole and 2-phenylbenzofuran (B156813) was found to be more active than the standard chemotherapy drug cisplatin (B142131) against several human tumor cell lines, including MCF-7. nih.gov Furthermore, some benzimidazole sulfonamides have displayed potent activity, with one derivative exhibiting an IC₅₀ value of 0.17 μM against MCF-7 cells. nih.gov

Table 2: Cytotoxicity of Various Imidazole Derivatives Against MCF-7 Cancer Cells

Compound Type/NameIC₅₀ Value (µM)Reference
Arylethanolimidazole derivative (Compound 5a)47.36 mdpi.com
Benzimidazole sulfonamide derivative (Compound 22)0.17 nih.gov
2-Phenyl benzimidazole derivative (Compound 35)3.37 nih.gov
2-Phenyl benzimidazole derivative (Compound 36)6.30 nih.gov
Thiazole-benzimidazole derivative (Compound 44)6.30 nih.gov
Thiazole-benzimidazole derivative (Compound 45)5.96 nih.gov

A key mechanism through which imidazole derivatives exert their antiproliferative effects is the disruption of the cell cycle and the induction of programmed cell death (apoptosis). nih.govspandidos-publications.com

Cell Cycle Arrest: Different imidazole compounds have been shown to arrest the cell cycle at various phases. For example, some N-fused imidazoles cause cell cycle arrest at the G1/S phase transition. nih.gov Other derivatives, such as the compound NSC 771432, induce arrest in the G2/M phase in A549 lung cancer cells. rsc.org Similarly, certain hybrid molecules designed by combining phenstatin (B1242451) and letrozole (B1683767) scaffolds demonstrated significant G2/M phase cell cycle arrest in MCF-7 cells. nih.gov This arrest prevents cancer cells from proceeding with division and proliferation.

Apoptosis Induction: Imidazole derivatives are potent inducers of apoptosis. nih.govspandidos-publications.com Studies have shown that they can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways. One study revealed that a specific imidazole derivative induced apoptosis in HeLa cells by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.gov Another investigation showed that imidazole itself can induce apoptosis by increasing the expression of the BH3-only protein Bim, which leads to the activation of caspase-9 and caspase-3. spandidos-publications.com This pro-apoptotic effect was linked to the upregulation and nuclear localization of the transcription factor FoxO3a. spandidos-publications.com Furthermore, some thiazole-benzimidazole derivatives were found to increase the levels of p53, Bax, and caspase-3 in MCF-7 cells, confirming their role in promoting apoptosis. nih.gov

Molecular Target Identification and Elucidation of Mechanism of Action

The diverse biological activities of imidazole derivatives stem from their ability to interact with a wide array of molecular targets.

Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes. As mentioned, antifungal imidazoles target fungal lanosterol 14α-demethylase. kpi.ua In cancer therapy, imidazole derivatives have been developed as inhibitors of crucial enzymes like topoisomerases (Topo I and Topo II), which are essential for DNA replication and repair. nih.govnih.gov Others act as tyrosine kinase inhibitors, targeting receptors like EGFR and VEGFR-2, which are critical for cancer cell growth and angiogenesis. nih.gov

Microtubule Disruption: Several imidazole-based compounds have been identified as anti-mitotic agents that disrupt microtubule dynamics. nih.gov Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin (often at the colchicine (B1669291) binding site), these compounds inhibit its polymerization, leading to mitotic arrest and subsequent apoptosis. nih.gov

DNA Binding: As noted earlier, some imidazole derivatives can bind directly to DNA, typically in the minor groove, which can physically block the processes of replication and transcription or inhibit enzymes that act on DNA. nih.gov

Receptor Antagonism/Agonism: The imidazole ring is a component of molecules that can interact with various cellular receptors, such as adrenergic receptors. nih.gov

Modulation of Apoptotic Proteins: Many imidazole compounds exert their effects by modulating the balance of pro- and anti-apoptotic proteins from the Bcl-2 family (e.g., increasing Bax, decreasing Bcl-2) and activating the caspase cascade, which are the executioners of apoptosis. nih.govnih.govspandidos-publications.com

Enzyme Inhibition Studies

There is a lack of specific studies investigating the inhibitory effects of 5-(2-methylpropyl)-1H-imidazole on enzymes such as the thioredoxin system or reverse transcriptase.

Research on related imidazole derivatives has shown varied enzyme inhibition profiles. For instance, compounds like 2-[(1-methylpropyl)dithio]-1H-imidazole are known inhibitors of the thioredoxin system. nih.gov This inhibition occurs through the oxidation of cysteine residues within thioredoxin and thioredoxin reductase. nih.gov The broader class of imidazole-containing molecules has been investigated for the inhibition of various enzymes, including SARS-CoV-2 3CLPro, acetylcholinesterase (AChEI), and xanthine (B1682287) oxidase (XO). medchemexpress.com However, these findings are not directly applicable to 5-(2-methylpropyl)-1H-imidazole without specific experimental validation.

DNA/RNA Interaction Studies

Detailed studies on the interaction of 5-(2-methylpropyl)-1H-imidazole with DNA or RNA, including mechanisms such as intercalation or the disruption of replication, are not available in the current body of scientific literature.

However, the broader class of pyrrole-imidazole polyamides is well-known for its ability to bind to the minor groove of double-stranded DNA in a sequence-specific manner. nih.govnih.gov These interactions can modulate gene expression. nih.gov Additionally, certain metal complexes derived from imidazole-terpyridine have been shown to interact with DNA through coordinate or intercalative binding. It is important to note that these examples represent complex molecules where the imidazole moiety is part of a larger, more complex structure, and their mode of action cannot be directly extrapolated to the simpler 5-(2-methylpropyl)-1H-imidazole .

Protein Binding and Modulation

Specific data on the binding of 5-(2-methylpropyl)-1H-imidazole to proteins and its subsequent modulation of their function, such as the inhibition of tubulin polymerization, is not documented.

Studies on other imidazole derivatives have demonstrated significant protein interactions. For example, 2-[(1-methylpropyl)dithio]-1H-imidazole has been shown to inhibit tubulin polymerization by causing the oxidation of cysteine residues in tubulin. nih.gov This leads to a loss of microtubule structure within cells. nih.gov The imidazole ring itself is a key structural component that can facilitate hydrogen bonding and hydrophobic interactions, thereby modulating the activity of target proteins.

Receptor Interaction and Signal Transduction Pathway Modulation

There is a scarcity of specific research on the interaction of 5-(2-methylpropyl)-1H-imidazole with cellular receptors and its effect on signal transduction pathways.

The imidazole scaffold is a component of ligands for various receptors. Imidazoline receptors, for instance, are targets for certain imidazole-containing drugs that modulate blood pressure and insulin (B600854) secretion. wikipedia.orgnih.gov These receptors are classified into I1, I2, and I3 subtypes, each with distinct signaling pathways and physiological roles. wikipedia.org The imidazole molecule itself can act as a rudimentary component in two-component signal transduction systems, participating in phosphotransfer reactions. nih.gov However, the specific affinity and modulatory effect of 5-(2-methylpropyl)-1H-imidazole on any particular receptor system have not been reported.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Specific structure-activity relationship (SAR) studies for 5-(2-methylpropyl)-1H-imidazole concerning its biological potency and selectivity are not available in the public domain.

Potential Applications of 5 2 Methylpropyl 1h Imidazole Beyond Therapeutic Contexts

Applications in Organic Synthesis as Catalysts or Ligands

The imidazole (B134444) scaffold is a cornerstone in the development of ligands for transition metal catalysis, largely through its conversion into N-heterocyclic carbenes (NHCs). NHCs are highly effective ligands due to their strong σ-donating properties and their ability to form robust bonds with metal centers, enhancing catalyst stability and activity. tcichemicals.comsigmaaldrich.com The specific substituents on the imidazole ring play a crucial role in tuning the steric and electronic properties of the resulting NHC ligand and, consequently, the performance of the metal complex.

While direct studies on 5-(2-methylpropyl)-1H-imidazole as an NHC precursor are not extensively documented, its structure lends itself to the formation of "abnormal" N-heterocyclic carbenes (aNHCs) or mesoionic carbenes. Unlike traditional NHCs, which are formed by deprotonating the C2 position between the two nitrogen atoms, aNHCs are formed by deprotonating a carbon atom at the C4 or C5 position. nih.gov These aNHCs have been shown to be even stronger electron-donating ligands than their normal isomers, which can lead to highly active catalysts. nih.gov Deprotonation of 5-(2-methylpropyl)-1H-imidazole at the C2 position would be the standard route to a normal NHC, but the potential for C5 reactivity offers an alternative pathway for ligand synthesis.

The isobutyl group at the C5 position would sterically influence the coordination environment around the metal center. This can be advantageous in catalytic reactions where control over the substrate's approach to the active site is critical for selectivity. The general utility of imidazole derivatives in catalysis is well-established, with applications ranging from cross-coupling reactions to polymerization. tcichemicals.comnih.gov

Table 1: Potential Catalytic Applications for Metal Complexes with Imidazole-Derived Ligands

Catalytic Reaction Metal Center Role of Imidazole Ligand Potential Advantage of 5-Isobutyl Group
Suzuki-Miyaura Coupling Palladium (Pd) Stabilizes Pd(0) and Pd(II) intermediates, enhances catalytic turnover. researchgate.net Steric bulk can influence reductive elimination and improve product selectivity.
Olefin Metathesis Ruthenium (Ru) Forms highly active and stable Grubbs-type catalysts. Modulates catalyst initiation rate and stability.
C-H Bond Activation Iridium (Ir), Rhodium (Rh) Facilitates oxidative addition and directs reactivity. nih.gov Influences regioselectivity of the activation process.

Role in Materials Science (e.g., components of ionic liquids, polymers)

The unique properties of the imidazole ring make it a highly versatile component in materials science, particularly in the formulation of ionic liquids (ILs) and functional polymers. alfa-chemistry.comresearchgate.net

Ionic Liquids: Ionic liquids are salts with melting points below 100 °C, often exhibiting properties like low vapor pressure, high thermal stability, and tunable solvency. rsc.org Imidazolium-based ILs, formed by alkylating both nitrogen atoms of an imidazole ring, are among the most widely studied. alfa-chemistry.comnist.gov The properties of these ILs can be finely tuned by varying the alkyl or aryl substituents on the imidazolium (B1220033) cation and by choosing different anions. alfa-chemistry.comnih.gov

Table 2: Predicted Physicochemical Properties of Ionic Liquids Derived from Substituted Imidazoles

Imidazolium Cation Structure Key Feature Expected Impact on IL Properties
1,3-Dimethyl-5-(2-methylpropyl)imidazolium Asymmetric cation with alkyl groups Low melting point, moderate viscosity, good thermal stability. rsc.org
1-Decyl-3-methyl-5-(2-methylpropyl)imidazolium Long alkyl chain on nitrogen Enhanced amphiphilicity, potential for liquid crystal formation. rsc.org

Polymers: Imidazole-containing polymers are of significant interest for applications such as proton-exchange membranes in fuel cells, catalysts, and biomaterials. rsc.orgresearchgate.net 5-(2-methylpropyl)-1H-imidazole can be incorporated into polymers in several ways. For instance, if functionalized with a polymerizable group like vinyl or acrylate, it could act as a monomer for radical polymerization. The resulting polymer would feature pendant isobutyl-imidazole groups, which could be used for metal coordination, acid-base catalysis, or post-polymerization modification into imidazolium-based poly(ionic liquid)s (PILs).

Use as Chemical Probes for Biological Systems Research

While this article excludes therapeutic applications, the use of imidazole derivatives as chemical probes to study biological processes is a distinct and important area of research. Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to elucidate its function or to visualize cellular processes. nih.gov

Imidazole itself is a key structural motif in many biological molecules, including the amino acid histidine, which plays a central role in the active sites of many enzymes. ijesi.org This inherent biocompatibility and ability to engage in specific interactions like hydrogen bonding and metal coordination make imidazole derivatives excellent scaffolds for designing chemical probes. nih.gov

A molecule like 5-(2-methylpropyl)-1H-imidazole could serve as a foundational fragment or a control compound in the development of more complex probes. For example, researchers might synthesize a series of probes with different alkyl substituents at the C5 position to investigate how steric bulk in that region affects binding to a target protein. The isobutyl group provides a specific, branched, and non-polar character that can be compared against smaller (methyl), linear (butyl), or more polar substituents.

Furthermore, imidazole derivatives can be designed as fluorescent probes. nih.govresearchgate.net While 5-(2-methylpropyl)-1H-imidazole itself is not fluorescent, it can be incorporated into larger, conjugated systems (e.g., phenanthro[9,10-d]-imidazole structures) where the isobutyl group could modulate the photophysical properties, such as quantum yield or emission wavelength, through steric or electronic effects. nih.gov Such probes are invaluable for fluorescence imaging, a non-invasive technique for observing cells and biological processes in real-time. nih.gov

Future Research Directions and Emerging Perspectives for 5 2 Methylpropyl 1h Imidazole

Development of Advanced and Sustainable Synthetic Methodologies

The future of synthesizing 5-(2-methylpropyl)-1H-imidazole and its derivatives lies in the adoption of advanced and sustainable methodologies. Traditional multi-step syntheses are often plagued by low yields, harsh reaction conditions, and the use of hazardous reagents. researchgate.netbiomedpharmajournal.org Future research will prioritize the development of one-pot multicomponent reactions (MCRs), which offer a more ecologically and economically efficient pathway to molecular complexity. researchgate.net Techniques such as microwave-assisted and ultrasound-irradiated synthesis are also being explored to significantly reduce reaction times and improve yields. researchgate.netbiomedpharmajournal.org

A key focus will be on "green chemistry" principles, utilizing environmentally benign solvents and recyclable catalysts. researchgate.netnih.gov For instance, the use of catalysts like ZnO nanoparticles has shown promise in producing higher yields compared to traditional methods. mdpi.com The development of solvent-free reaction conditions is another promising avenue, further minimizing the environmental impact of synthesis. biomedpharmajournal.orgnih.gov These advanced methodologies aim to make the production of 5-(2-methylpropyl)-1H-imidazole and its analogs more efficient, cost-effective, and environmentally responsible.

Exploration of Novel Biological Pathways and Uncharted Mechanistic Interventions

While the biological activities of some imidazole (B134444) derivatives are known, the specific pathways and mechanisms of action for 5-(2-methylpropyl)-1H-imidazole remain largely uncharted territory. Future research will delve into identifying novel biological targets and understanding its precise molecular interactions. The imidazole scaffold is a versatile pharmacophore found in numerous biologically active compounds, suggesting a broad range of potential therapeutic applications. mdpi.comnih.gov

Investigations will likely focus on its potential as an anticancer, antimicrobial, or antiviral agent. nih.gov Understanding how the 2-methylpropyl substituent influences the compound's interaction with biological targets will be crucial. Techniques such as molecular docking and DNA interaction studies can provide insights into its mechanism of action, for example, by investigating its potential to act as a topoisomerase inhibitor or to bind to specific DNA sequences. nih.govnih.gov Uncovering these novel pathways will be instrumental in unlocking the full therapeutic potential of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and prediction of the biological activities of 5-(2-methylpropyl)-1H-imidazole derivatives. nih.govpreprints.org These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the drug discovery process. nih.gov Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed to design new molecules with desired therapeutic profiles. nih.govmdpi.com

ML algorithms can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify promising candidates early in the development pipeline. preprints.orgnih.gov By integrating AI and ML, researchers can efficiently explore a vast chemical space to design derivatives of 5-(2-methylpropyl)-1H-imidazole with enhanced efficacy and reduced side effects, moving towards a more automated and predictive approach to drug discovery. semanticscholar.org

Multi-Omics Approaches for Comprehensive Biological Profiling (Non-Clinical)

To gain a holistic understanding of the biological effects of 5-(2-methylpropyl)-1H-imidazole, future research will increasingly rely on multi-omics approaches. nih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive profile of the molecular changes induced by the compound in biological systems. nih.govpjsir.org By analyzing these different layers of biological information, researchers can identify the specific pathways and networks that are modulated by the compound. nih.gov

This integrated approach can reveal novel biomarkers for a compound's activity and provide insights into its mechanism of action. nih.gov For instance, multi-omics profiling can help to understand the complex cellular responses to the compound, including its effects on gene expression, protein levels, and metabolic processes. pjsir.orgbiorxiv.org This comprehensive biological profiling is essential for a deeper understanding of the compound's potential therapeutic applications and for identifying potential off-target effects in a non-clinical setting. nih.gov

Design and Synthesis of Multi-Targeting Derivatives for Complex Biological Systems

The development of multi-targeting derivatives of 5-(2-methylpropyl)-1H-imidazole represents a promising strategy for treating complex diseases. Many diseases involve multiple biological pathways, and compounds that can modulate several targets simultaneously may offer superior therapeutic efficacy. mdpi.com The imidazole scaffold can be functionalized to create hybrid molecules that combine the pharmacophores of different active compounds. nih.govmdpi.com

For example, by linking the 5-(2-methylpropyl)-1H-imidazole core to other heterocyclic systems known for their biological activity, such as triazoles or quinolines, researchers can design novel derivatives with the potential to interact with multiple targets. nih.govmdpi.com This approach, often referred to as a hybrid pharmacophore approach, has the potential to yield compounds with enhanced potency and a broader spectrum of activity. mdpi.com

Expansion into New Areas of Material Science and Catalysis

Beyond its potential in medicinal chemistry, 5-(2-methylpropyl)-1H-imidazole and its derivatives hold promise for applications in material science and catalysis. The imidazole ring is a key component in various functional materials, including conductive polymers and metal-organic frameworks (MOFs). The unique electronic and coordination properties of the imidazole nucleus make it a versatile building block for creating novel materials with tailored properties. rsc.org

In the field of catalysis, imidazole derivatives can act as ligands for transition metal complexes, facilitating a wide range of chemical transformations. Recent research has demonstrated the use of imidazole as an unconventional hydrogen donor in asymmetric hydrogen-atom transfer reactions, opening up new possibilities for stereoselective radical transformations. acs.org Future exploration in this area could lead to the development of highly efficient and selective catalysts for various industrial processes.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 5-(2-methylpropyl)-1H-imidazole, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of imidazole derivatives typically involves cyclocondensation of 1,2-dicarbonyl compounds with aldehydes and ammonia, or multi-step functionalization of preformed imidazole rings. For 5-(2-methylpropyl)-1H-imidazole:

  • Route 1: Use a Debus-Radziszewski reaction with glyoxal, 2-methylpropylamine, and an aldehyde precursor under reflux in acetic acid. Optimize temperature (70–90°C) and solvent polarity to favor cyclization .
  • Route 2: Modify the imidazole core via alkylation at the 5-position using 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C. Monitor reaction progress via TLC and purify via column chromatography .
    Key Parameters: Solvent choice (polar aprotic vs. protic), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 aldehyde:amine) critically impact yield (reported 45–75% for analogous compounds) .

Q. Q2. What analytical techniques are essential for confirming the structure and purity of 5-(2-methylpropyl)-1H-imidazole?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substitution patterns. For example, the 2-methylpropyl group will show a triplet for the terminal methyl groups (δ ~0.9 ppm) and a multiplet for the CH₂ moiety (δ ~1.5–1.7 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS-ESI) confirms the molecular ion peak (expected [M+H]⁺ at m/z 153.14 for C₇H₁₂N₂) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column with a water/acetonitrile gradient. Retention time comparison against standards ensures reproducibility .

Q. Q3. How can preliminary biological activity screening be designed for 5-(2-methylpropyl)-1H-imidazole?

Methodological Answer:

  • Antimicrobial Assays: Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 µg/mL and compare to ampicillin controls .
  • Enzyme Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity: Use MTT assays on HEK-293 cells to rule out nonspecific toxicity at bioactive concentrations .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) be explored to enhance the pharmacological profile of 5-(2-methylpropyl)-1H-imidazole derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (NO₂) at the 4-position to modulate electronic effects. Compare logP (via shake-flask method) and solubility (UV/Vis) to correlate with bioavailability .
  • Bioisosteric Replacement: Replace the 2-methylpropyl group with cyclopropyl or arylthioether moieties to improve metabolic stability. Assess pharmacokinetics (PK) in rat models: measure t½, Cmax, and AUC .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or bacterial topoisomerases. Validate with SPR (surface plasmon resonance) for KD measurements .

Q. Q5. What strategies resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

Methodological Answer:

  • Meta-Analysis: Aggregate data from PubMed and Scopus using keywords like "imidazole derivatives + antibacterial + SAR." Use statistical tools (e.g., RevMan) to identify trends in MIC values across studies .
  • Experimental Replication: Reproduce conflicting assays under standardized conditions (e.g., pH 7.4, 37°C). For example, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility .
  • Mechanistic Studies: Employ RNA-seq or proteomics to identify off-target effects. For instance, a compound reported as "antiproliferative" might act via ROS generation rather than direct kinase inhibition .

Q. Q6. How can computational chemistry guide the optimization of 5-(2-methylpropyl)-1H-imidazole for improved oral bioavailability?

Methodological Answer:

  • Veber’s Rules: Calculate polar surface area (PSA <140 Ų) and rotatable bonds (<10) using ChemDraw or MOE. Derivatives violating these parameters may require prodrug strategies (e.g., esterification) .
  • ADMET Prediction: Use SwissADME or ADMETlab to forecast permeability (Caco-2 cell model) and CYP inhibition. Prioritize analogs with high gastrointestinal absorption (HIA >70%) .
  • Co-crystal Structures: Solve X-ray structures with transporters (e.g., P-gp) to identify binding hotspots. Modify substituents to reduce efflux .

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